molecular formula C20H18F3N3O3S B2925578 2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 688336-43-8

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No. B2925578
CAS RN: 688336-43-8
M. Wt: 437.44
InChI Key: VSYNUKVKSMDEAO-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole compounds can be prepared in several steps. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .


Molecular Structure Analysis

The structure of synthesized imidazole compounds can be established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

Imidazole compounds can undergo various chemical reactions. For example, the reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

Studies on coordination complexes constructed from related pyrazole-acetamide derivatives have revealed significant insights into the effects of hydrogen bonding on self-assembly processes. These complexes have demonstrated notable antioxidant activity, highlighting their potential in biomedical applications involving oxidative stress mitigation (Chkirate et al., 2019).

Antiprotozoal Activity

Research on 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives has shown strong antiprotozoal activity against pathogens like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These findings suggest potential therapeutic applications in treating infections caused by these protozoa, with some compounds displaying better efficacy than metronidazole, a commonly used drug (Pérez‐Villanueva et al., 2013).

Glutaminase Inhibition for Cancer Therapy

Derivatives similar to the query compound have been explored as allosteric inhibitors of kidney-type glutaminase (GLS), which is significant in cancer therapy. Certain analogs have shown comparable potency to BPTES, a known GLS inhibitor, in attenuating the growth of human lymphoma cells, indicating their potential in cancer treatment strategies (Shukla et al., 2012).

Computational and Pharmacological Evaluation for Various Biological Activities

Computational and pharmacological evaluations of novel derivatives, including oxadiazole and pyrazole, have demonstrated their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies underscore the versatility of such compounds in therapeutic applications (Faheem, 2018).

Future Directions

The rapid growth of serious infections caused by antibiotic-resistant bacteria has led to the development of new drugs to reduce and/or delay the bacterial resistance . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3S/c1-2-28-16-9-5-15(6-10-16)26-12-11-24-19(26)30-13-18(27)25-14-3-7-17(8-4-14)29-20(21,22)23/h3-12H,2,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYNUKVKSMDEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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